![molecular formula C22H21ClN2O5S B2807679 6-Chloro-4-[(3,4-dimethoxyphenyl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)quinoline CAS No. 1111164-87-4](/img/structure/B2807679.png)
6-Chloro-4-[(3,4-dimethoxyphenyl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 6-Chloro-4-[(3,4-dimethoxyphenyl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)quinoline often involves the use of the five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists . The synthesis can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 460.93. Other properties such as melting point, boiling point, solubility, and stability are not mentioned in the search results.Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry
- The compound has been involved in the synthesis of metabolites related to ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, indicating its utility in developing novel chemical entities with potential biological activities (Mizuno et al., 2006).
- It has been used as a precursor in the synthesis of functionalized aminoquinolines, showing potential for antiplasmodial and antifungal activities, highlighting its role in the development of new therapeutics (Vandekerckhove et al., 2015).
Pharmacological Applications
- A novel class of 5-HT6 receptor antagonists based on the 1H-pyrrolo[3,2-c]quinoline core, where the compound likely serves as a structural motif, has been developed for the potential treatment of cognitive disorders associated with Alzheimer's disease. This underscores its significance in neuroscience and pharmacology research (Grychowska et al., 2016).
Crystallography and Structural Chemistry
- Studies on isomeric quinolines have explored the importance of cage-type and π(quinoline)⋯π(quinoline) dimeric motifs in crystal structures, suggesting the compound's utility in understanding molecular interactions and designing materials with specific properties (de Souza et al., 2015).
Chemical Transformations and Synthetic Methodologies
- Research into the synthesis and antimicrobial evaluation of quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives reveals the compound's role in the development of antimicrobial agents, demonstrating its importance in addressing microbial resistance challenges (Biointerface Research in Applied Chemistry, 2019).
Direcciones Futuras
Compounds with a pyrrolidine ring, like 6-Chloro-4-[(3,4-dimethoxyphenyl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)quinoline, are of significant interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on exploring the biological activities of this compound and its potential applications in drug design .
Propiedades
IUPAC Name |
[6-chloro-4-(3,4-dimethoxyphenyl)sulfonylquinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O5S/c1-29-19-8-6-15(12-20(19)30-2)31(27,28)21-16-11-14(23)5-7-18(16)24-13-17(21)22(26)25-9-3-4-10-25/h5-8,11-13H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNVIQOVBRZGRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-[(3,4-dimethoxyphenyl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

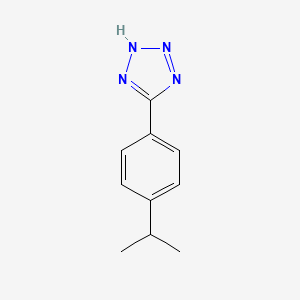
![2,6-Bis[(E)-(5-bromo-2-furanyl)methylene]cyclohexanone](/img/structure/B2807598.png)
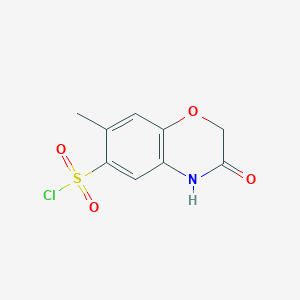
![4-({2-[(Tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)-4-oxobutanoic acid](/img/structure/B2807600.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxyphenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2807601.png)
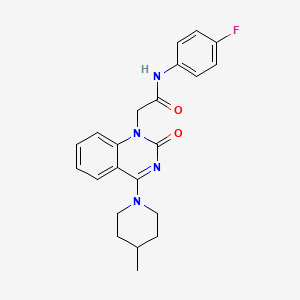
![4-Ethoxy-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2807605.png)
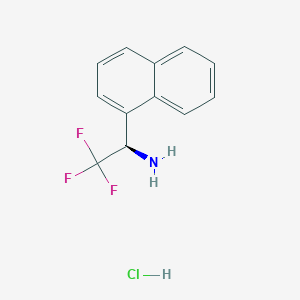

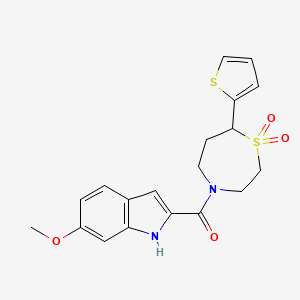
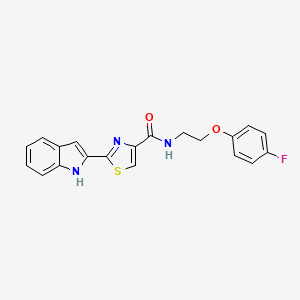
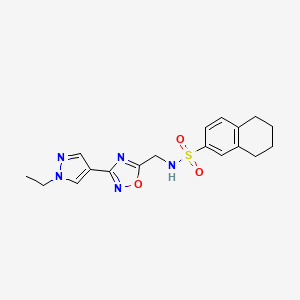
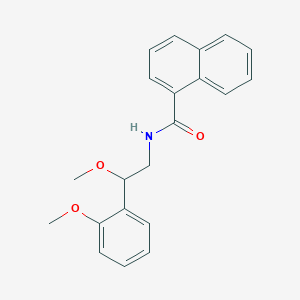
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(2-methoxyphenyl)-2-phenylprop-2-enoate](/img/structure/B2807618.png)